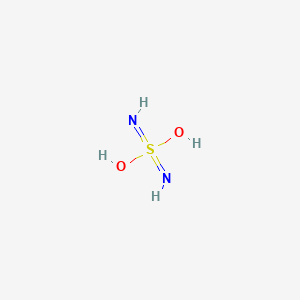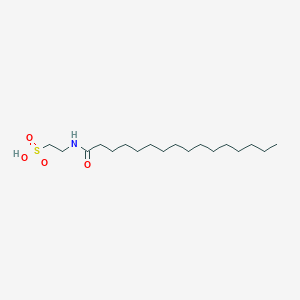
2,2-Difluoro-2-(4-fluorophenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds like 2,2-difluoro-2-(4-fluorophenyl)acetic acid often involves intricate reactions that introduce fluorine atoms or fluorinated groups into the molecule. For instance, the synthesis of related fluorinated acetic acids can be achieved through reactions like direct fluorination or nucleophilic substitution followed by ester hydrolysis, as seen in the preparation of fluoroacetic and difluoroacetic acids (Elliott, 2000).
Molecular Structure Analysis
The molecular structure of 2,2-difluoro-2-(4-fluorophenyl)acetic acid is influenced significantly by the presence of fluorine atoms, which are highly electronegative. This electronegativity affects the compound's electronic distribution and chemical reactivity. For example, the structure of ortho-fluorophenylglycine, a compound with a similar fluorophenyl group, demonstrates the planar nature of the acetate anion and the impact of fluorine on the molecular conformation (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Fluorinated compounds, including 2,2-difluoro-2-(4-fluorophenyl)acetic acid, undergo reactions typical of acetic acids but with altered reactivity due to the electron-withdrawing effect of the fluorine atoms. The presence of fluorine can lead to higher acidity and reactivity in nucleophilic substitution reactions. Difluoroacetic acid, for instance, is a moderately strong acid and undergoes typical carboxylic acid reactions (Elliott, 2000).
Wissenschaftliche Forschungsanwendungen
“2,2-Difluoro-2-(4-fluorophenyl)acetic Acid” is a chemical compound with the CAS Number: 94010-78-3 and the molecular formula: C8H5F3O2 .
While specific applications of this compound in scientific research are not readily available, it’s worth noting that indole derivatives, which can contain similar structures, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These compounds have been synthesized and screened for different pharmacological activities .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Fluorophores : Compounds similar to “2,2-Difluoro-2-(4-fluorophenyl)acetic Acid” are used in the creation of fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye . These fluorophores are prevalently used in diverse research areas like bioimaging and chemosensing due to their high quantum yields, fine-tuned absorption and emission spectra, good photostability, and biocompatibility .
-
Synthesis of 2,2-Difluoro-2,3-dihydrofurans : A simple and efficient construction of 2-difluoro-2,3-dihydrofurans has been reported . This process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . It’s worth mentioning that this type of compound could be readily converted into α-amino acids .
-
Fluorophores : Compounds similar to “2,2-Difluoro-2-(4-fluorophenyl)acetic Acid” are used in the creation of fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye . These fluorophores are prevalently used in diverse research areas like bioimaging and chemosensing due to their high quantum yields, fine-tuned absorption and emission spectra, good photostability, and biocompatibility .
-
Synthesis of 2,2-Difluoro-2,3-dihydrofurans : A simple and efficient construction of 2-difluoro-2,3-dihydrofurans has been reported . This process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . It’s worth mentioning that this type of compound could be readily converted into α-amino acids .
-
Pharmaceutical Compositions : Compounds similar to “2,2-Difluoro-2-(4-fluorophenyl)acetic Acid” have been used in pharmaceutical compositions for treating or preventing inflammatory diseases .
-
Cancer Treatment : There are methods and compositions comprising a BRAF inhibitor and a MEK inhibitor for the combination therapy of cancer . While the specific compound used in this patent is not “2,2-Difluoro-2-(4-fluorophenyl)acetic Acid”, it does involve a similar structure, indicating potential applications in cancer treatment .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKFWBINPQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603919 | |
| Record name | Difluoro(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-fluorophenyl)acetic acid | |
CAS RN |
94010-78-3 | |
| Record name | Difluoro(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-2-(4-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)










